molecular formula C18H27N3O2 B13561985 tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13561985
M. Wt: 317.4 g/mol
InChI Key: VNIASVXOSTYMHR-MAUKXSAKSA-N
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Description

tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[221]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by its tert-butyl group, aminomethyl group, and benzyl group attached to a diazabicyclo[221]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Diazabicyclo[2.2.1]heptane Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl(1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-butyl(1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • tert-butyl(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness

tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of both aminomethyl and benzyl groups on the diazabicyclo[2.2.1]heptane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl (1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-13-18(12-19)9-15(21)11-20(18)10-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3/t15-,18+/m0/s1

InChI Key

VNIASVXOSTYMHR-MAUKXSAKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CN2CC3=CC=CC=C3)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CN2CC3=CC=CC=C3)CN

Origin of Product

United States

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